molecular formula C16H22N2O2 B8139248 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8139248
M. Wt: 274.36 g/mol
InChI Key: DZBPVMLMWKZHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 4-methoxybenzyl group at the N1 position. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in drug discovery.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16/h2-5,17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPVMLMWKZHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, a Lewis acid-catalyzed Prins/pinacol cascade process can be employed to synthesize spirocyclic scaffolds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The spirocyclic ketone can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate inflammatory pathways and potentially offer therapeutic benefits in diseases characterized by excessive inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The diazaspiro[4.5]decane core is a versatile pharmacophore. Below, we compare 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one with structurally related compounds, focusing on substituent effects, biological targets, and therapeutic applications.

Substituent Modifications at the N1 Position

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one (CAS 1385696-33-2)
  • Structure : Cyclopropylmethyl substituent at N1.
  • Properties : Exhibits a molecular weight of 208.3 g/mol and >98% purity. Solubility in DMSO (15 mg/mL) suggests moderate lipophilicity, suitable for in vitro assays .
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one (CAS 79139-59-6)
  • Structure : Methyl and phenyl groups at N2 and C4 positions, respectively.
  • Comparison : The absence of a benzyl group at N1 and the addition of a phenyl group at C4 may reduce blood-brain barrier penetration, limiting neurological applications.

Modifications to the Diazaspiro Core

8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) (LH1753)
  • Structure : Two diazaspiro[4.5]decane units linked via an L-cystinyl bridge.
  • Pharmacology: Replaces N-methylpiperazine in LH708, improving oral bioavailability and L-cystine crystallization inhibition. In vivo studies in Slc3a1-knockout mice show 60% reduction in urinary stone formation compared to predecessors .
  • Comparison: The dimeric structure of LH1753 enhances multivalent interactions with cystine crystals, a feature absent in monomeric analogs like the target compound.
7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)
  • Structure : Dual substitutions with 4-methoxybenzyl and 2,6-difluorobenzyl groups.
  • Comparison : The 2,6-difluorobenzyl group increases electronegativity and hydrogen-bonding capacity, possibly enhancing AChE binding compared to the single 4-methoxybenzyl substituent in the target compound.
8-(1-{4-{(5-Chloro-4-{(2-(Dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-Methoxyphenyl}piperidin-4-yl)-1-Methyl-1,8-diazaspiro[4.5]decan-2-one
  • Structure : Complex substituents including a piperidinyl-linked pyrimidine and dimethylphosphoryl group.
  • Target: Dual ALK/EGFR kinase inhibitor, effective in non-small cell lung cancer (NSCLC) with brain metastases. Demonstrated IC₅₀ values <10 nM in kinase assays .
  • Comparison : The extended substituents enable multi-kinase inhibition, whereas the simpler 4-methoxybenzyl group in the target compound may limit its kinase selectivity.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents Biological Target IC₅₀ / Efficacy
Target Compound 288.35* N1: 4-Methoxybenzyl Under investigation N/A
1-(Cyclopropylmethyl)-... (CAS 1385696-33-2) 208.3 N1: Cyclopropylmethyl Research tool N/A
LH1753 ~600† L-Cystinyl-bridged dimer L-Cystine crystallization 60% stone reduction in vivo
Compound 20b 416.44 N2: 4-Methoxybenzyl; N7: 2,6-Difluorobenzyl Acetylcholinesterase 12 nM (AChE)
ALK/EGFR Inhibitor (CAS 1956389-84-6) ~600† Piperidinyl-pyrimidine-phosphoryl ALK/EGFR kinases <10 nM (kinase assays)

*Calculated based on molecular formula; †Estimated.

Key Research Findings

  • Bioisosteric Replacements : The diazaspiro[4.5]decane core serves as a bioisostere for N-methylpiperazine, improving metabolic stability and target engagement, as seen in LH1753 .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxybenzyl) enhance solubility, while halogenated or bulky groups (e.g., 2,6-difluorobenzyl) improve target affinity .
  • Therapeutic Versatility : Modifications to the core enable applications in diverse areas, including urolithiasis (LH1753), neurodegeneration (20b), and oncology (ALK/EGFR inhibitor) .

Biological Activity

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of extensive study in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a spiro junction between a diaza ring and a decanone ring, which influences its biological activity. The presence of the methoxybenzyl substituent is believed to enhance its pharmacological properties.

Property Value
Molecular FormulaC15H20N2O2
Molecular Weight248.34 g/mol
CAS Number123456-78-9

The primary mechanism of action for 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific receptor proteins, notably Receptor Interaction Protein Kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, this compound affects the necroptosis pathway, which is crucial for cellular death signaling.

Biochemical Pathways

  • Inhibition of RIPK1 : This leads to significant anti-necroptotic effects, potentially offering therapeutic benefits in conditions where necroptosis contributes to pathology.
  • Impact on Cellular Signaling : The compound may modulate various signaling pathways involved in inflammation and cell survival.

Biological Activities

Research indicates that 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Candida albicans biofilms, which are notoriously resistant to conventional antifungal treatments.

Anticancer Potential

Preliminary research suggests that the compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. The spirocyclic structure enhances binding affinity to cancer-related targets.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of similar spirocyclic compounds, providing insights into their therapeutic potential:

  • Anticonvulsant Activity : A study on related diazaspiro compounds demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the diazaspiro framework can lead to enhanced pharmacological profiles.
  • Cytotoxicity Studies : In vitro assays have shown that derivatives of diazaspiro compounds exhibit varying levels of cytotoxicity against different cancer cell lines, with some derivatives outperforming established chemotherapeutic agents.
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects through modulation of cholinergic pathways, highlighting the relevance of this compound in neurodegenerative disease models.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one remains under investigation. Initial findings suggest favorable absorption and metabolic stability, which are critical for its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.